molecular formula C15H15N3O B12248264 4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine

4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B12248264
M. Wt: 253.30 g/mol
InChI Key: VAFWXZDRFRBSAU-UHFFFAOYSA-N
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Description

6-(piperidin-1-yl)-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound featuring a piperidine ring, an oxa group, and a diazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of piperidine, an oxa-containing precursor, and a diazatricyclic intermediate. The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate, with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(piperidin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, copper catalysts, and oxygen.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles, such as amines or halides, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.

Mechanism of Action

The mechanism of action of 6-(piperidin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

4-piperidin-1-yl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C15H15N3O/c1-4-8-18(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)19-14/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

VAFWXZDRFRBSAU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

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